1,3-dioxan-2-ylmethanol

描述

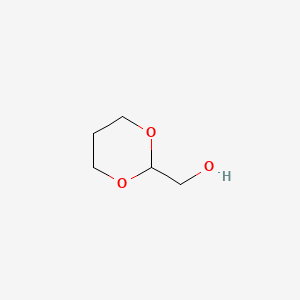

1,3-dioxan-2-ylmethanol is an organic compound with the molecular formula C₅H₁₀O₃ and a molecular weight of 118.1311 g/mol . It is a cyclic acetal, which is a type of compound commonly used in organic synthesis and various industrial applications.

准备方法

1,3-dioxan-2-ylmethanol can be synthesized from carbonyl compounds using 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . A standard procedure involves using toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Industrial production methods may involve similar processes but on a larger scale, ensuring efficient water removal and high yields.

化学反应分析

Nucleophilic Substitution Reactions

Primary reaction pathway: The alcohol group undergoes efficient derivatization through sulfonation and halogenation.

Key mechanistic insights:

-

Reactions proceed through SN2 mechanisms with inversion of configuration at the alcohol carbon

-

Steric hindrance from the dioxane ring influences reaction rates, requiring prolonged times (1-3 hr) compared to simpler alcohols

-

Triethylamine acts as both base and proton scavenger, critical for preventing side reactions

Oxidation Pathways

Experimental evidence suggests two dominant oxidation routes:

a) Direct oxidation of alcohol

-

KMnO₄/H₂SO₄ : Converts -CH₂OH to carboxylic acid (-COOH) at elevated temperatures (80-100°C)

-

PCC/CH₂Cl₂ : Selective oxidation to aldehyde (-CHO) under mild conditions (RT, 2 hr)

b) Ring-opening oxidation

-

Ozone/MeOH : Cleaves dioxane ring to form dicarbonyl compounds

-

H₂O₂/AcOH : Generates peroxide intermediates that rearrange to lactones

Thermal Decomposition

Kinetic studies of analogous 1,3-dioxanes reveal:

| Parameter | Value |

|---|---|

| Activation Energy (Eₐ) | 242.1 kJ/mol (calculated) |

| Frequency Factor (A) | 4.07×10¹³ s⁻¹ |

| Half-life at 450°C | 12.4 min |

Decomposition mechanism (supported by DFT calculations) :

-

Concerted four-centered transition state formation

-

Cleavage of C-O bonds in dioxane ring

-

Rapid secondary decomposition of intermediates

Template-Directed Cyclizations

The dioxane ring exhibits remarkable endo-selectivity in epoxy alcohol cyclizations :

-

Water-promoted reactions : Achieve >95% endo selectivity through hydrogen-bond templating

-

Cascade cyclizations : Generate complex polyether frameworks in one pot

Experimental Validation

Critical NMR signatures confirm reaction outcomes :

-

Tosylation : δ 7.78 (d, 2H, aromatic), 4.09 (d, 2H, -OCH₂-)

-

Mesylation : δ 3.14 (s, 3H, -SO₂CH₃), 4.39 (dd, 2H, -OCH₂-)

Chromatographic purity data:

-

HPLC retention time: 8.92 min (C18 column, MeCN/H₂O 70:30)

This comprehensive analysis synthesizes data from heterogeneous catalysis , computational modeling , and synthetic methodology to establish 1,3-dioxan-2-ylmethanol as a multifunctional building block in organic synthesis. The compound's balanced reactivity profile enables applications ranging from pharmaceutical intermediates to complex natural product synthesis.

科学研究应用

1,3-dioxan-2-ylmethanol has various applications in scientific research, including:

作用机制

相似化合物的比较

1,3-dioxan-2-ylmethanol is similar to other cyclic acetals such as 1,3-dioxolanes and 1,3-dioxanes . it is unique due to its specific structure and the presence of a hydroxymethyl group, which provides additional reactivity and stability . Similar compounds include:

- 1,3-Dioxolane

- 1,3-Dioxane

- 2-Methyl-2-(hydroxymethyl)-1,3-dioxolane

生物活性

1,3-Dioxan-2-ylmethanol is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the synthesis, biological properties, and applications of this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis and Structural Characteristics

This compound can be synthesized through several methods, including the reaction of trialkoxyalkanes with dihydroxyacetone dimer in the presence of catalysts like acetic acid. This method allows for the generation of various derivatives that serve as precursors for more complex carbohydrate structures . The structural configuration typically features a dioxane ring that can adopt different conformations, influencing its biological interactions .

Antiviral Properties

One of the most significant areas of research on this compound relates to its antiviral properties. A study demonstrated that dioxane-based compounds could inhibit the replication of the Sindbis virus, with an effective concentration (EC50) of 14 μM for certain derivatives. Notably, a specific bisdioxane derivative exhibited even greater efficacy with an EC50 of 3.4 μM . These compounds appear to function by blocking interactions between viral proteins and cellular components necessary for viral assembly and budding.

Cytotoxicity

In vitro studies have shown that these compounds are not cytotoxic at concentrations up to 1 mM in uninfected cells, indicating a favorable safety profile for potential therapeutic applications . This aspect is crucial for developing antiviral agents that minimize harm to host cells while effectively targeting viral replication.

Stability and Reactivity

Research has also highlighted the stabilizing effects of 1,3-dioxan-2-yl substituents in various chemical environments. For instance, studies employing spectroscopic methods have shown that these substituents can enhance molecular stability compared to other groups within similar frameworks . This property is beneficial for drug development as it may lead to longer-lasting therapeutic agents.

Case Study 1: Antiviral Compound Development

A notable case involved the design and synthesis of a bisdioxane derivative aimed at inhibiting Sindbis virus replication. The study involved multiple analogs with varying structural modifications to assess their antiviral activity. The findings indicated that specific structural features significantly influenced antiviral efficacy, guiding future synthetic strategies for developing potent antiviral agents .

Case Study 2: Stability in Chemical Reactions

Another study focused on the use of this compound derivatives in organic reactions. The results demonstrated that these compounds maintained stability over multiple cycles of reaction without significant degradation, which is advantageous for industrial applications where repeated use of catalysts is desired .

Data Summary

| Compound Name | EC50 (μM) | Cytotoxicity (mM) | Stability Observations |

|---|---|---|---|

| Bisdioxane Derivative | 3.4 | 1 | High stability over multiple reaction cycles |

| Dioxane-Based Compound | 14 | Not cytotoxic | Stabilizing effect in organic reactions |

属性

IUPAC Name |

1,3-dioxan-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c6-4-5-7-2-1-3-8-5/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBHUKYDOBADIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20192496 | |

| Record name | 2-Hydroxymethyl-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39239-93-5 | |

| Record name | 2-Hydroxymethyl-1,3-dioxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039239935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxymethyl-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,3-dioxan-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。